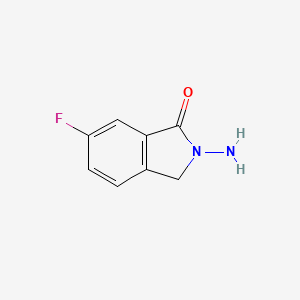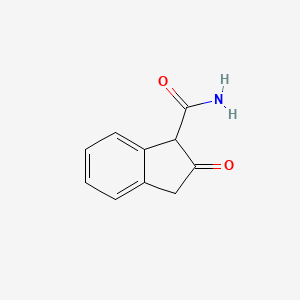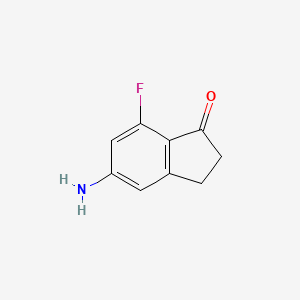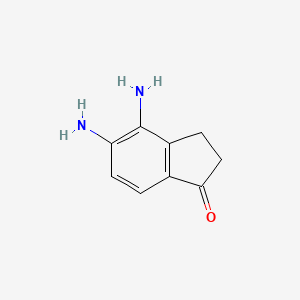![molecular formula C10H8N2 B11917728 2,4-Dihydroindeno[1,2-c]pyrazole CAS No. 150433-24-2](/img/structure/B11917728.png)
2,4-Dihydroindeno[1,2-c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroindeno[1,2-c]pyrazole is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities. This compound belongs to the class of indeno-fused pyrazoles, which are known for their wide range of pharmacological properties, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroindeno[1,2-c]pyrazole typically involves the reaction of arylhydrazones with ninhydrin (indene-1,2,3-trione) in acetonitrile at room temperature. This reaction produces various bioactive indeno[1,2-c]pyrazol-4(1H)-one analogues . Another method involves the Knoevenagel condensation, which is used to synthesize 1,4-dihydroindeno[1,2-c]pyrazole linked oxindole conjugates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis has been reported for similar compounds, which can enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: 2,4-Dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indeno[1,2-c]pyrazole-4,5-diones, while reduction can yield dihydro derivatives .
科学研究应用
作用机制
The mechanism of action of 2,4-Dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit EGFR tyrosine kinase, leading to the induction of apoptosis in cancer cells . Additionally, it can interact with the active site of the BRAF protein, which is involved in cell growth and proliferation .
相似化合物的比较
2,4-Dihydroindeno[1,2-c]pyrazole can be compared with other indeno-fused pyrazoles and similar heterocyclic compounds:
Indeno[1,2-c]pyrazolones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Tricyclic Pyrazoles: These compounds, such as those used as cannabinoid receptor modulators, have different pharmacological profiles and applications.
1,4-Dihydroindeno[1,2-c]pyrazole linked oxindole conjugates: These compounds have shown significant antiproliferative activity against various cancer cell lines.
属性
CAS 编号 |
150433-24-2 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2,(H,11,12) |
InChI 键 |
DGYDIEIMGSEYDK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)





![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)


![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)


